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Introduction

NDI-091143 is a potent and novel small-molecule inhibitor of human ATP-citrate lyase (ACLY).
[1][2][3] ACLY is a crucial enzyme in cellular metabolism, linking glucose and lipid metabolism
by converting citrate into acetyl-CoA, a fundamental building block for the synthesis of fatty
acids and cholesterol.[3][4] In many cancer types, including thyroid cancer, ACLY is often
upregulated to support the high proliferative rate and demand for lipid synthesis.[4][5] Targeting
ACLY with inhibitors like NDI-091143 presents a promising therapeutic strategy. This document
outlines the effects of NDI-091143 on thyroid cancer cell lines and provides detailed protocols
for relevant experiments.

Mechanism of Action

NDI-091143 functions as an allosteric inhibitor of ACLY, binding to a hydrophobic cavity near
the citrate-binding site.[3] This binding induces conformational changes that disrupt the
enzyme's ability to bind citrate, thereby blocking the production of acetyl-CoA.[3] In thyroid
cancer cells, this inhibition of ACLY has been shown to suppress cell growth, impede invasion,
and induce apoptosis through the activation of caspase-3 and subsequent cleavage of PARP1.

[4][6]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b609514?utm_src=pdf-interest
https://www.benchchem.com/product/b609514?utm_src=pdf-body
https://www.selleckchem.com/products/ndi-091143.html
https://www.invivochem.com/ndi091143.html
https://pubmed.ncbi.nlm.nih.gov/30944472/
https://pubmed.ncbi.nlm.nih.gov/30944472/
https://pubmed.ncbi.nlm.nih.gov/35761130/
https://pubmed.ncbi.nlm.nih.gov/35761130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12062987/
https://www.benchchem.com/product/b609514?utm_src=pdf-body
https://www.benchchem.com/product/b609514?utm_src=pdf-body
https://www.benchchem.com/product/b609514?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30944472/
https://pubmed.ncbi.nlm.nih.gov/30944472/
https://pubmed.ncbi.nlm.nih.gov/35761130/
https://www.researchgate.net/figure/Effects-of-ATP-citrate-lyase-ACLY-inhibitors-on-cell-matrix-interactions-SB-204990-and_fig5_361577186
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Citrate NDI-091143

Supstrate Inhibits

ACLY
(ATP-Citrate Lyase)

Inhibition leads to

Acetyl-CoA Apoptosis

Fatty Acid

Synthesis Caspase-3 Activation PARP1 Cleavage

Tumor Progression
& Cell Growth

Click to download full resolution via product page
Caption: Mechanism of NDI-091143 action on the ACLY signaling pathway.

Data Presentation

The effects of NDI-091143 have been quantified in anaplastic thyroid cancer (ATC) and
follicular thyroid cancer (FTC) cell lines. The data below is summarized from studies on the

8505C (ATC) and FTC-133 cell lines.[4]

Table 1: Effect of ACLY Inhibitors on Thyroid Cancer Cell Growth
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Cell Line Treatment

NDI-091143, SB-
204990

8505C

Effect

Suppressed
monolayer cell
growth and
clonogenic ability
in a dose-
dependent and
time-dependent
manner.

Citation

[41L5]

| FTC-133 | NDI-091143, SB-204990 | Suppressed monolayer cell growth and clonogenic
ability in a dose-dependent and time-dependent manner. |[4] |

Table 2: Pro-Apoptotic and Anti-Invasive Effects of ACLY Inhibitors

Cell Line(s) Assay Observation Citation
Increased
Flow Cytometry .
8505C, FTC-133 proportion of sub- [4]
(Cell Cycle)
G1 cells.
Increased number of
Flow Cytometry ) N
8505C, FTC-133 ) annexin V-positive [4]
(Apoptosis)
cells.
Confirmed caspase-3
8505C, FTC-133 Immunoblotting activation and PARP1  [4]
cleavage.
Impeded three-
8505C, FTC-133 3D Growth Assay _ , [4][5]
dimensional growth.
| 8505C, FTC-133 | Invasion Assay | Suppressed cell invasion. |[5][6] |
Table 3: Synergistic Effects with Sorafenib
Cell Line(s) Analysis Method Finding Citation
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| 8505C, FTC-133 | Isobolograms, Combination Index | NDI-091143 synergistically potentiated
the cytotoxicity of sorafenib. |[4][5] |

Experimental Protocols & Workflows

Detailed protocols for key experiments are provided below.

Protocol 1: Monolayer Cell Growth (Crystal Violet Assay)

This protocol assesses the effect of NDI-091143 on the proliferation of adherent thyroid cancer

cells.
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Caption: Workflow for a Crystal Violet cell proliferation assay.
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Methodology:

Cell Seeding: Plate thyroid cancer cells (e.g., 8505C, FTC-133) in 96-well plates at a density
of 2,000-5,000 cells/well. Allow cells to attach for 24 hours.

Treatment: Prepare serial dilutions of NDI-091143 in the appropriate cell culture medium.
Replace the existing medium with the drug-containing medium. Include a vehicle control
(e.g., DMSO).

Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Add 100 pL of 4%
paraformaldehyde to each well and incubate for 15 minutes at room temperature.

Staining: Remove the fixative and wash with water. Add 100 pL of 0.5% crystal violet staining
solution to each well and incubate for 20 minutes.

Washing: Gently wash the plates with water to remove excess stain and allow them to air dry
completely.

Solubilization: Add 100 pL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each
well to dissolve the stain.

Measurement: Measure the absorbance at 570 nm using a microplate reader. The
absorbance is proportional to the number of viable cells.

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with

NDI-091143 using flow cytometry.
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Caption: Workflow for Annexin V/PI apoptosis assay via flow cytometry.

Methodology:
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o Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired
concentration of NDI-091143 for a specified time (e.g., 24-48 hours).

o Cell Harvesting: Collect both floating (apoptotic) and adherent (trypsinized) cells. Centrifuge
the cell suspension to pellet the cells.

e Washing: Wash the cells twice with ice-cold PBS.

o Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x
1076 cells/mL.

e Add Annexin V-FITC and Propidium lodide (PI) according to the manufacturer's instructions
(e.g., 5 pL of each).

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

e Flow Cytometry: Add 400 pL of 1X binding buffer to each tube and analyze immediately
using a flow cytometer.

o Healthy cells: Annexin V-negative and Pl-negative.
o Early apoptotic cells: Annexin V-positive and Pl-negative.

o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

Protocol 3: Western Blotting for Apoptosis Markers

This protocol detects changes in the expression and cleavage of key apoptosis-related
proteins, such as caspase-3 and PARP1.

Methodology:

o Protein Extraction: Treat cells with NDI-091143 as desired. Lyse the cells in RIPA buffer
supplemented with protease and phosphatase inhibitors. Determine protein concentration
using a BCA assay.

o SDS-PAGE: Denature 20-40 ug of protein per sample by boiling in Laemmli sample buffer.
Separate the proteins by size on a polyacrylamide gel (e.g., 10-12%).
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-
Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against
cleaved caspase-3, total PARP1, cleaved PARP1, and a loading control (e.g., B-actin or
GAPDH) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence
(ECL) substrate and visualize the protein bands using a chemiluminescence imaging
system. The appearance of cleaved caspase-3 and cleaved PARP1 bands indicates
apoptosis activation.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: NDI-091143 in Thyroid Cancer Cell
Lines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609514#ndi-091143-treatment-in-thyroid-cancer-cell-
lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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